NH-bis(PEG4-t-butyl ester)
Overview
Description
NH-bis(PEG4-t-butyl ester): is a polyethylene glycol (PEG) derivative containing an amino group with two t-butyl esters. This compound is known for its high solubility in water and organic solvents, making it a versatile reagent in various chemical reactions. The amino group in this compound is reactive with carboxylic acids, activated esters, and carbonyl groups, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Mechanism of Action
Target of Action
NH-bis(PEG4-t-butyl ester) is a polyethylene glycol (PEG) derivative containing an amino group with two t-butyl esters . The primary targets of this compound are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) . These targets play crucial roles in various biochemical reactions, particularly in the formation of amide bonds and C-N bonds .
Mode of Action
The amino group in NH-bis(PEG4-t-butyl ester) readily reacts with its targets. It forms an amide bond with carboxylic acids and activated NHS esters . Additionally, it can react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Pharmacokinetics
Its solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability.
Action Environment
The action, efficacy, and stability of NH-bis(PEG4-t-butyl ester) can be influenced by various environmental factors. For instance, the deprotection of the t-butyl protected carboxyl group occurs under acidic conditions . Therefore, the pH of the environment can significantly impact the compound’s reactivity. Furthermore, the compound’s solubility in various solvents suggests that the solvent environment can also influence its action and stability.
Biochemical Analysis
Biochemical Properties
NH-bis(PEG4-t-butyl ester) plays a significant role in biochemical reactions. The amino groups in NH-bis(PEG4-t-butyl ester) are reactive with carboxylic acids, activated NHS esters, and carbonyls . This reactivity allows NH-bis(PEG4-t-butyl ester) to interact with a variety of biomolecules, including enzymes and proteins .
Cellular Effects
Given its reactivity, it is likely that NH-bis(PEG4-t-butyl ester) can influence cell function by interacting with various cellular components .
Molecular Mechanism
The molecular mechanism of NH-bis(PEG4-t-butyl ester) involves its interaction with biomolecules through its reactive amino groups . These interactions can lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects .
Temporal Effects in Laboratory Settings
It is known that the t-butyl protected carboxyl group in NH-bis(PEG4-t-butyl ester) can be deprotected under acidic conditions .
Metabolic Pathways
Given its reactivity, it is likely that NH-bis(PEG4-t-butyl ester) can interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NH-bis(PEG4-t-butyl ester) typically involves the reaction of polyethylene glycol with t-butyl esters and an amino group. The amino group reacts with carboxylic acids and activated esters to form an amide bond. It can also react with carbonyl groups such as ketones and aldehydes under reductive amination conditions to form a C-N bond .
Industrial Production Methods: Industrial production of NH-bis(PEG4-t-butyl ester) involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is usually produced in bulk quantities and purified to achieve a high level of purity (≥95%) before being packaged and shipped .
Chemical Reactions Analysis
Types of Reactions: NH-bis(PEG4-t-butyl ester) undergoes various types of chemical reactions, including:
Amidation: Reaction with carboxylic acids and activated esters to form amide bonds.
Reductive Amination: Reaction with carbonyl groups (ketones and aldehydes) to form C-N bonds.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions
Common Reagents and Conditions:
Amidation: Carboxylic acids, activated esters, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Reductive Amination: Carbonyl compounds (ketones and aldehydes) and reducing agents such as sodium cyanoborohydride.
Deprotection: Acidic conditions, typically using trifluoroacetic acid (TFA)
Major Products:
Amidation: Formation of amide bonds.
Reductive Amination: Formation of secondary or tertiary amines.
Deprotection: Removal of the t-butyl protecting group to yield the free carboxylic acid
Scientific Research Applications
NH-bis(PEG4-t-butyl ester) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of amide bonds and other functional groups.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of polymers and other materials with specific properties .
Comparison with Similar Compounds
NH-bis(PEG4-Boc): Similar to NH-bis(PEG4-t-butyl ester) but with a Boc (tert-butoxycarbonyl) protecting group instead of t-butyl.
NH-bis(PEG4-acetate): Contains an acetate protecting group instead of t-butyl.
NH-bis(PEG4-methyl ester): Contains a methyl ester protecting group instead of t-butyl
Uniqueness: NH-bis(PEG4-t-butyl ester) is unique due to its t-butyl protecting group, which provides stability and protection during chemical reactions. The t-butyl group can be easily removed under acidic conditions, making it a versatile reagent for various applications in chemistry, biology, medicine, and industry .
Biological Activity
NH-bis(PEG4-t-butyl ester) is a bifunctional polyethylene glycol (PEG) derivative characterized by its amino group and two t-butyl ester functionalities. This compound has garnered attention in the fields of drug delivery and bioconjugation due to its unique structural properties that facilitate the formation of stable linkages with various biomolecules. This article explores its biological activity, synthesis, applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C30H59NO12
- Molecular Weight : 625.8 g/mol
- Functional Groups : Amine and t-butyl esters
- CAS Number : 2055041-41-1
- Purity : Typically ≥98%
- Storage Conditions : Recommended at -20°C
The compound features an amino group that can react with carboxylic acids and activated esters, facilitating the formation of amide bonds. The t-butyl esters can be deprotected under acidic conditions, allowing for further functionalization.
NH-bis(PEG4-t-butyl ester) acts primarily as a linker in bioconjugation applications. Its amino functionality enables it to form stable covalent bonds with various biomolecules, enhancing the pharmacokinetics and bioavailability of therapeutic agents. The PEG moiety improves water solubility and reduces immunogenicity, which is crucial for pharmaceutical applications .
Applications in Drug Delivery
- Bioconjugation : NH-bis(PEG4-t-butyl ester) is used to conjugate drugs to proteins or antibodies, allowing for targeted delivery systems that minimize side effects while maximizing therapeutic efficacy.
- Stability and Solubility Enhancement : The PEG component provides increased stability in aqueous environments, making it suitable for intravenous drug formulations .
- Reduced Immunogenicity : The incorporation of PEG helps to mask the drug from the immune system, reducing potential adverse reactions.
Case Studies
-
In Vitro Studies on Anticancer Activity :
- A study evaluated various PEG derivatives, including NH-bis(PEG4-t-butyl ester), for their ability to inhibit breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231). Results indicated that while these compounds exhibited some level of cytotoxicity, their potency was lower compared to established chemotherapeutics like tamoxifen .
- The pharmacokinetic profile showed a half-life of approximately 0.74 hours in brain tissue with good distribution in other organs such as the liver and kidneys .
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Synthesis and Efficacy Studies :
- Synthesis methods for NH-bis(PEG4-t-butyl ester) involve coupling reactions with carboxylic acids or activated esters using coupling reagents like EDC or DCC, which enhance the efficiency of amide bond formation .
- Studies have shown that compounds derived from NH-bis(PEG4-t-butyl ester) can effectively target specific cancer cells while maintaining lower toxicity profiles compared to non-targeted therapies .
Comparative Analysis
Compound Name | Structure Features | Unique Aspects |
---|---|---|
NH-bis(PEG4-t-butyl ester) | Amino group with two t-butyl esters | Useful for forming stable amide bonds |
Ald-CH2-PEG4-t-butyl ester | Aldehyde functional group | Facilitates targeted delivery via bioconjugation |
Acid-PEG4-t-butyl ester | Contains a free carboxylic acid | More reactive due to free acid group |
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H59NO12/c1-29(2,3)42-27(32)7-11-34-15-19-38-23-25-40-21-17-36-13-9-31-10-14-37-18-22-41-26-24-39-20-16-35-12-8-28(33)43-30(4,5)6/h31H,7-26H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEKZIKFKNVSRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H59NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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